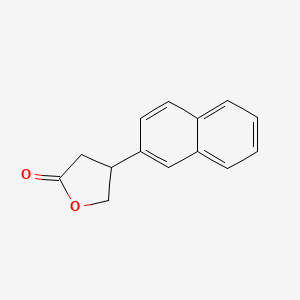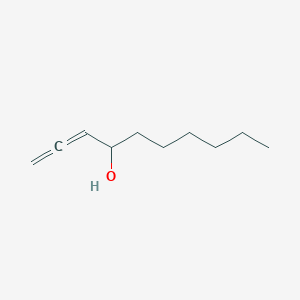![molecular formula C17H25BO B14433236 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane CAS No. 75400-50-9](/img/structure/B14433236.png)
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane: is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is characterized by its unique bicyclic structure, which includes a boron atom bridged within a nonane ring system. It is a colorless solid that is widely used as a reagent in various chemical transformations due to its high regioselectivity and functional group tolerance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then cleaved in the presence of reducible substrates . The reaction conditions are generally mild, and the process is highly efficient, yielding high-purity crystalline products .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Analyse Des Réactions Chimiques
Types of Reactions: 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This is the most common reaction, where the compound adds across double bonds to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydroboration: Typically performed in tetrahydrofuran at room temperature.
Oxidation: Hydrogen peroxide and aqueous potassium hydroxide are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions.
Major Products:
Alcohols: Formed through oxidation of organoboranes.
Derivatives: Various substituted organoboranes can be synthesized.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane is extensively used in the synthesis of complex organic molecules. Its high regioselectivity makes it a valuable reagent for hydroboration reactions, leading to the formation of terminal alcohols and other functionalized compounds .
Biology and Medicine: Its ability to form stable organoboranes makes it useful in drug development and other biomedical research .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it facilitates the formation of carbon-carbon bonds under mild conditions .
Mécanisme D'action
The mechanism of action of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane primarily involves its role as a hydroboration reagent. The boron atom in the compound acts as an electrophile, adding across double bonds in alkenes to form organoboranes. This process is highly regioselective, favoring the formation of terminal organoboranes . The resulting organoboranes can then undergo further transformations, such as oxidation or substitution, to yield various functionalized products .
Comparaison Avec Des Composés Similaires
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with different selectivity and reactivity.
Catecholborane: Used for hydroboration but with different regioselectivity compared to 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane.
Uniqueness: this compound stands out due to its high regioselectivity and functional group tolerance. Its ability to form stable organoboranes and undergo various transformations makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
75400-50-9 |
|---|---|
Formule moléculaire |
C17H25BO |
Poids moléculaire |
256.2 g/mol |
Nom IUPAC |
9-[2-(4-methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25BO/c1-19-17-10-8-14(9-11-17)12-13-18-15-4-2-5-16(18)7-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3 |
Clé InChI |
NNPSORIGCRAFJB-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

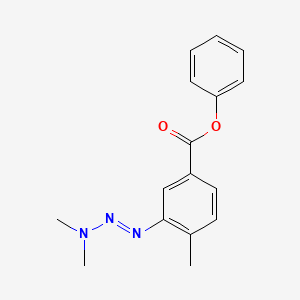
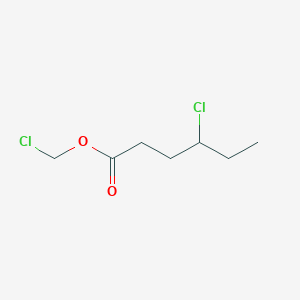
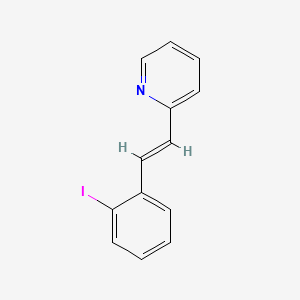
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
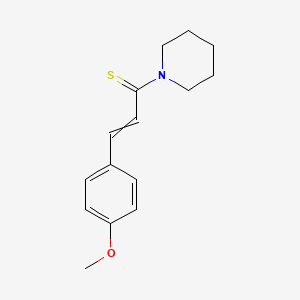
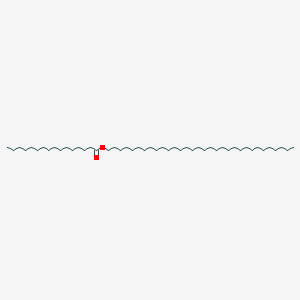
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)



